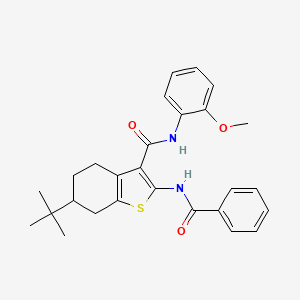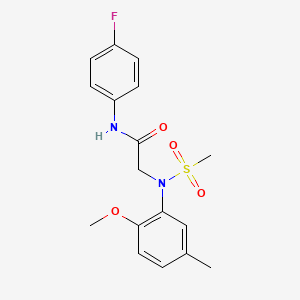![molecular formula C26H29N3O B3934193 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3934193.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, also known as BMS-986168, is a novel small molecule drug that is currently being studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it has been found to selectively target and inhibit the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting the activity of BRD4, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide can modulate gene expression and affect cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It also has beneficial effects on the cardiovascular system, reducing blood pressure and improving endothelial function. In neurological disorders, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to have a neuroprotective effect, reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research. It has also shown promising results in preclinical studies, making it a potential candidate for further development. However, like any other drug, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, its safety and efficacy in humans are yet to be established.
Direcciones Futuras
There are several future directions for the research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide. One potential application is in cancer therapy, where it can be used as a single agent or in combination with other drugs. Further studies are needed to determine its safety and efficacy in humans. Another potential application is in cardiovascular diseases, where it can be used to improve endothelial function and reduce blood pressure. In neurological disorders, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Overall, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is a promising compound that has the potential to be developed into a valuable therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy. Additionally, it has been found to have beneficial effects on the cardiovascular system, reducing blood pressure and improving endothelial function. In neurological disorders, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been shown to have a neuroprotective effect, reducing inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c30-26(28-19-23-10-14-27-15-11-23)25-8-6-24(7-9-25)20-29-16-12-22(13-17-29)18-21-4-2-1-3-5-21/h1-11,14-15,22H,12-13,16-20H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHXIPFNDVAVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)


![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
![butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934152.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3934155.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B3934161.png)
![2-chloro-1-[4-(4-methoxyphenoxy)butoxy]-4-nitrobenzene](/img/structure/B3934175.png)
![4-allyl-2-methoxy-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B3934177.png)
![5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934187.png)
![2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3934196.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3934207.png)